molecular formula C10H5NO6 B088636 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid CAS No. 10242-15-6

6-Nitro-2-oxo-2H-chromene-3-carboxylic acid

Cat. No. B088636
CAS RN: 10242-15-6
M. Wt: 235.15 g/mol
InChI Key: VZOCWMKJXRWWFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid and related compounds often involves multi-step chemical reactions that include nitration, cyclization, and oxidation. Zhu et al. (2014) described a rapid synthetic method for a similar compound, 4-oxo-4H-chromene-3-carboxylic acid, which is synthesized from commercially available precursors through Vilsmeier reaction and oxidation, highlighting the importance of selecting appropriate reagents and conditions for achieving desired selectivity and yields (Zhu et al., 2014).

Molecular Structure Analysis

The molecular structure of chromene derivatives has been determined using techniques like NMR spectroscopy and X-ray crystallography. Barili et al. (2001) elucidated the structure of a related chromene compound, demonstrating the utility of X-ray crystallography in confirming molecular configurations and highlighting the role of structural analysis in understanding compound reactivity and properties (Barili et al., 2001).

Chemical Reactions and Properties

Chromene derivatives engage in various chemical reactions, including cycloaddition, conjugate addition, and nucleophilic substitution, influenced by their electron-rich framework. Korotaev et al. (2013) reported on the domino reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes, showcasing the compound's reactivity towards nucleophilic addition and highlighting the versatility of chromenes in organic synthesis (Korotaev et al., 2013).

Scientific Research Applications

  • Fluorescent Chemosensor for Copper Ions : Bekhradnia et al. (2016) developed a novel fluorescent chemosensor using a derivative of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid, which selectively detects Cu(II) ions in aqueous solutions. This compound exhibits enhanced fluorescence in the presence of Cu(2+) ions, indicating its potential application in metal ion detection and environmental monitoring (Bekhradnia, Domehri, & Khosravi, 2016).

  • Base Hydrolysis Reactivity Studies : Abu-Gharib et al. (2012) investigated the kinetics of base hydrolysis of 6-nitro-2H-chromen-2-one-3-carboxylic acid in water-methanol and water-acetone mixtures. This study provides insights into the reactivity and stability of this compound under different solvent conditions, which is crucial for its application in synthetic chemistry and pharmaceuticals (Abu-Gharib, El-Khatib, Nassr, & Abu‐Dief, 2012).

  • Antiproliferative Activity : Luque-Agudo et al. (2019) synthesized new 2-glyco-3-nitro-2H-chromenes and evaluated their antiproliferative activity against various human tumor cell lines. The study found that some derivatives show potent antiproliferative activity, suggesting their potential use in cancer therapy (Luque-Agudo, Albarrán-Velo, Light, Padrón, Román, Serrano, & Gil, 2019).

  • Synthesis and Biological Activities of Complexes : Aiyelabola et al. (2017) synthesized coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one with various ligands. These compounds were screened for antimicrobial and cytotoxic activities, showing potential as bioactive agents (Aiyelabola, Akinkunmi, Obuotor, Olawuni, Isabirye, & Jordaan, 2017).

  • Fluorescence Properties and Antiproliferative Potential : Fu et al. (2015) investigated the fluorescence properties and antiproliferative effects of several 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives. These compounds exhibited promising characteristics as antitumor agents and fluorescence probes for biological imaging (Fu, Wang, Chen, Wu, Li, Shen, & Qin, 2015).

  • Gq-coupled P2Y6 Receptor Antagonists : Jung et al. (2021) synthesized various analogues of 3-nitro-2-(trifluoromethyl)-2H-chromene and tested them as antagonists of the Gq-coupled P2Y6 receptor. These compounds could be significant in treating inflammatory, neurodegenerative, and metabolic diseases (Jung, Jain, Gopinatth, Phung, Gao, & Jacobson, 2021).

  • Synthesis of Benzo[c]coumarin Carboxylic Acids : Shi et al. (2017) synthesized and characterized various benzo[c]coumarin carboxylic acids. These compounds exhibited excellent fluorescence properties, suggesting their potential use in material sciences and sensor technology (Shi, Liang, & Zhang, 2017).

Safety And Hazards

Safety information for 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid indicates that it should be handled with care. Dust formation should be avoided, and breathing in mist, gas, or vapors should be prevented. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed. Personnel should be evacuated to safe areas in case of a spill or leak .

properties

IUPAC Name

6-nitro-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5NO6/c12-9(13)7-4-5-3-6(11(15)16)1-2-8(5)17-10(7)14/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOCWMKJXRWWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145067
Record name 6-(Hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-2-oxo-2H-chromene-3-carboxylic acid

CAS RN

10242-15-6
Record name 6-(Hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10242-15-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Khoobi, F Molaverdi, M Alipour, F Jafarpour… - Tetrahedron, 2013 - Elsevier
… Operation as above with 6-nitro-2-oxo-2H-chromene-3-carboxylic acid (0.1 mmol), phenylboronic acid (0.2 mmol, 2 equiv), compound 3j was obtained as white solid (0.019 g, 70%), mp …
Number of citations: 16 www.sciencedirect.com
CC Eze, MA Ezeokonkwo, BE Ezema… - Mini Reviews in …, 2021 - ingentaconnect.com
… ; N-[2-(1-Benzylpiperidin-4-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide (27) has been synthesized in 75% yield by the reaction of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid (…
Number of citations: 4 www.ingentaconnect.com
G Zhang, X Ye, D Ji, H Zhang, F Sun, C Shang… - Oncotarget, 2014 - ncbi.nlm.nih.gov
… Preparation of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid (2c) … 6-Nitro-2-oxo-2H-chromene-3- carboxylic acid (2c) was obtained as light yellow solid, 122 mg, yield 94.8%, mp = 234−…
Number of citations: 52 www.ncbi.nlm.nih.gov
AH Rezayan, P Azerang, S Sardari… - Chemical biology & …, 2012 - Wiley Online Library
The coumarin compounds are an important class of biologically active molecules, which have attractive caught the attention of many organic and medicinal chemists, due to potential …
Number of citations: 29 onlinelibrary.wiley.com
AK Pandey, A Kumar, SK Srivastava… - Journal of Scientific …, 2020 - researchgate.net
A series of 3-carboxycoumarins and 3-Cyanocoumarins molecules containing coumarin ring structure were synthesized. The synthesized compounds were elucidated by HNMR, CNMR…
Number of citations: 3 www.researchgate.net
E Capparelli, M Contino, MG Perrone… - Archiv der …, 2016 - Wiley Online Library
Starting from our lead compound MC70 displaying high P‐glycoprotein (P‐gp) inhibition activity but low selectivity, a new class of coumarine derivatives was studied to develop …
Number of citations: 5 onlinelibrary.wiley.com
S Yang, Z Guo, Z Hu, D Guo - Luminescence, 2021 - Wiley Online Library
Two novel coumarin derivatives and the corresponding europium complexes were prepared using a simple procedure. The pH response of the ligand and the aggregation‐induced …
F Jafarpour, N Jalalimanesh, MBA Olia, AO Kashani - Tetrahedron, 2010 - Elsevier
A simple and highly efficient protocol with mild reaction conditions has been developed that allows the smooth protiodecarboxylation of diversely functionalized coumarin-3-carboxylic …
Number of citations: 30 www.sciencedirect.com
WB Li, XP Qiao, ZX Wang, S Wang, SW Chen - Bioorganic Chemistry, 2020 - Elsevier
Antioxidants have been the subject of intense research interest due to their numerous health benefits. In this work, a series of new conjugates of hydroxytyrosol and coumarin were …
Number of citations: 20 www.sciencedirect.com
A Song - 2014 - search.proquest.com
Facile construction of synthetically and medicinally significant optically active molecular architectures from simple and readily available materials via catalytic enantioselective cascade …
Number of citations: 4 search.proquest.com

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